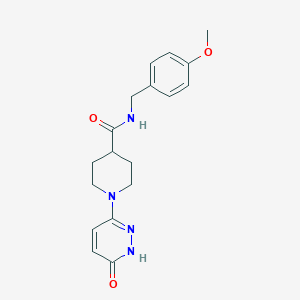![molecular formula C19H19BrN6O2 B10999156 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999156.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The indole moiety, derived from tryptophan, is a significant heterocyclic system found in natural products and drugs .
- The 6-bromo-1H-indole group contributes to its unique properties.
- The [1,2,4]triazolo[4,3-b]pyridazin fragment adds further complexity.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: This classic method involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Triazolo[4,3-b]pyridazine Formation: The triazolo[4,3-b]pyridazine ring can be constructed via cyclization reactions, possibly involving condensation of suitable precursors.
Industrial Production:: While specific industrial methods for this compound are not widely documented, scaled-up synthesis would likely involve efficient and cost-effective routes.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on functional groups, it may undergo oxidation (e.g., converting an alcohol to a ketone) or reduction (e.g., reducing a nitro group to an amine).
Substitution: The bromo group could participate in substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), N-bromosuccinimide (for bromination), and strong acids (for cyclization) might be employed.
Major Products: These reactions could yield various derivatives, such as substituted indoles or triazolopyridazines.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures, such as other indole derivatives or triazolopyridazines.
Properties
Molecular Formula |
C19H19BrN6O2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H19BrN6O2/c1-28-19-7-5-17-23-22-16(26(17)24-19)4-6-18(27)21-9-11-25-10-8-13-2-3-14(20)12-15(13)25/h2-3,5,7-8,10,12H,4,6,9,11H2,1H3,(H,21,27) |
InChI Key |
WANNURTXXLVEOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10999074.png)

![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999087.png)
![6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10999098.png)

![methyl 3-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]benzoate](/img/structure/B10999109.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B10999111.png)
![N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10999129.png)
![Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10999142.png)

![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10999157.png)

![2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10999167.png)
![6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide](/img/structure/B10999172.png)
